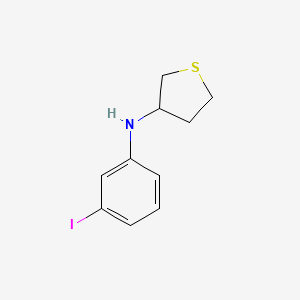

N-(3-iodophenyl)thiolan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12INS |

|---|---|

Molecular Weight |

305.18 g/mol |

IUPAC Name |

N-(3-iodophenyl)thiolan-3-amine |

InChI |

InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2 |

InChI Key |

WBPIDSWPOMIJMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Iodophenyl Thiolan 3 Amine and Its Analogues

Established Synthetic Routes towards N-(3-iodophenyl)thiolan-3-amine

Established synthetic pathways to this compound typically involve a convergent approach where the thiolane-3-amine core and the 3-iodoaniline (B1194756) moiety are prepared separately and then coupled.

N-Arylation Strategies for Substituted Amines

The formation of the bond between the nitrogen atom of thiolane-3-amine and the iodinated phenyl group is a key step. The Ullmann condensation is a classic and widely used method for N-arylation. This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. However, traditional Ullmann conditions can be harsh, often requiring high temperatures (125-220°C) and stoichiometric amounts of copper, which can limit their application.

Modern advancements have led to the development of milder and more efficient copper-catalyzed N-arylation methods. These improved protocols often utilize ligands to facilitate the reaction, allowing for lower reaction temperatures and catalyst loadings. For instance, ligands such as β-ketoesters and amino acids have been shown to be effective in promoting copper-catalyzed N-arylation reactions under milder conditions. In some cases, ligand-free systems have also been developed, further simplifying the experimental procedure.

Transition-metal-free N-arylation methods have also emerged as a viable alternative. These approaches often utilize diaryliodonium salts as the arylating agent. nih.gov This method avoids the use of transition metals and can proceed under mild conditions, offering good functional group tolerance and high yields. nih.gov

Thiolane Ring Formation Methodologies

Another strategy involves the ring expansion of smaller sulfur-containing heterocycles or the cyclization of bifunctional precursors containing both a thiol and a suitable leaving group. The specific choice of method depends on the desired substitution pattern on the thiolane ring.

Integration of Iodine Moiety into Aromatic Systems

The introduction of an iodine atom onto the phenyl ring is a crucial step in the synthesis of this compound. This can be achieved either by starting with a pre-iodinated aromatic precursor, such as 3-iodoaniline, or by introducing the iodine at a later stage of the synthesis.

Direct iodination of aromatic compounds can be accomplished using various iodinating agents. A common method involves the use of N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst, such as iron(III) triflimide. organic-chemistry.org Another approach utilizes elemental iodine in combination with an oxidizing agent. mdpi.com For instance, a mixture of potassium bromate (B103136) and potassium iodide in the presence of hydrochloric acid can be used for the iodination of arenes. researchgate.net The choice of iodinating reagent and reaction conditions depends on the reactivity of the aromatic substrate and the desired regioselectivity.

Alternatively, the Sandmeyer-type reaction provides a route to iodoarenes from the corresponding anilines. organic-chemistry.org This involves the diazotization of the aromatic amine followed by treatment with an iodide salt.

Novel Approaches and Advancements in Synthesis

Recent research has focused on developing more efficient, selective, and environmentally benign synthetic methods for compounds like this compound.

Regiospecific Synthesis Techniques

Achieving regiospecificity, particularly in the substitution of the aromatic and thiolane rings, is a significant challenge. Advanced synthetic strategies aim to control the precise placement of functional groups. For the thiolane ring, regiospecific synthesis can be achieved through carefully designed cyclization precursors. For the aromatic ring, directed ortho-metalation followed by reaction with an electrophile can provide a high degree of regiocontrol.

In the context of thiophene (B33073) synthesis, which can be a precursor to thiolanes, intermolecular cycloaddition-cycloreversion procedures have been developed to yield regiospecifically 3,4-disubstituted thiophenes. rsc.org These can then undergo further functionalization, such as ipso-iodination, to introduce substituents at specific positions. rsc.org

Catalytic Methodologies in this compound Synthesis (e.g., Copper-Catalyzed Reactions)

Copper-catalyzed reactions remain a cornerstone of N-arylation chemistry. researchgate.net Continuous efforts are being made to improve these catalytic systems. The use of specific ligands, such as N,N'-dioxide ligands, has been shown to create versatile and efficient copper catalysts for the formation of C-N bonds. researchgate.net These advanced catalytic systems can operate under milder conditions and tolerate a wider range of functional groups.

The development of ligand-free copper-catalyzed N-arylation reactions in solvents like DMSO represents a significant advancement, offering a simpler and more cost-effective approach. researchgate.net Furthermore, copper-catalyzed intramolecular N-arylation has been demonstrated for the synthesis of complex heterocyclic structures at room temperature, highlighting the potential for developing highly efficient and selective cyclization reactions. nih.gov

Below is a table summarizing various catalytic systems used in N-arylation reactions:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Coupling Partners | Reference |

| CuI | β-ketoester | K2CO3 | DMSO | Mild | Aryl halides, Aromatic cyclic secondary amines | |

| CuI | Amino acids | - | - | Mild | Aryl halides, Aromatic cyclic secondary amines | |

| CuI | N,N'-dioxide L5 | Cs2CO3 | DME | 80 | Aryl halides, Amines/Phenols/Thiols | researchgate.net |

| CuI | None | K2CO3 | DMSO | 80 | Aryl halides, Imidazole | |

| CuI | β-diketone | - | - | Room Temp. | Aryl iodides, Amino acids/Peptides | rsc.org |

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes represent highly efficient strategies for the synthesis of complex molecular architectures from simple precursors in a single operation. These approaches are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. In the context of synthesizing N-arylthiolan-3-amines, these strategies could offer a direct route to the core structure.

While specific literature detailing a one-pot synthesis of this compound via an MCR or cascade reaction is not extensively documented, the principles of these reactions can be applied to the conceptual design of its synthesis. For instance, a hypothetical multi-component reaction could involve the convergence of a thiol-containing precursor, an amine, and a suitable electrophile to construct the thiolane ring and install the N-aryl group simultaneously.

Cascade reactions, which involve a sequence of intramolecular transformations, are particularly relevant for the formation of the thiolane ring. Such a process might be initiated by an intermolecular reaction, followed by a series of ring-closing events. For example, a Michael addition of a thiol to an appropriate acceptor could be followed by an intramolecular cyclization to form the five-membered sulfur-containing ring. The stereochemical outcome of such a cascade would be a critical aspect to control.

Table 1: Examples of Multi-component and Cascade Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Product Class | Key Features |

| Multi-component | Amines, Aldehydes, Indoles | 3-Amino-alkylated indoles | L-proline catalyzed, solvent-free conditions, good yields. |

| Cascade Reaction | Isatins, Nitro-substituted enamines | Functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones | Sulfamic acid catalyzed, formation of three new bonds and cleavage of two C-N bonds. |

| Multi-component | Aryldiazonium salts, DABSO, Alkyl bromides | Aryl alkyl thioethers | Copper-catalyzed, good functional group tolerance. |

This table presents examples of related reaction types for the synthesis of other heterocyclic compounds, illustrating the potential applicability of these methodologies to the target compound.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing synthetic routes and controlling product selectivity. For a molecule like this compound, key transformations include the formation of the thiolane ring and the carbon-nitrogen bond.

Reaction Pathway Elucidation using Computational and Experimental Techniques

The elucidation of reaction pathways often involves a synergistic approach combining experimental studies (such as kinetic analysis, trapping of intermediates, and isotopic labeling) with computational modeling. Density Functional Theory (DFT) has become a powerful tool for mapping potential energy surfaces, identifying transition states, and predicting the feasibility of different reaction pathways.

For the formation of the thiolane ring, computational studies could be employed to investigate the energetics of various cyclization strategies. For example, the mechanism of a Paal-Knorr type synthesis, involving the reaction of a 1,4-dicarbonyl compound with a sulfur source, could be computationally modeled to understand the intermediates and transition states. Similarly, for the formation of the C-N bond, computational studies can shed light on the mechanism of nucleophilic substitution or reductive amination pathways.

Experimental techniques would be crucial to validate the computational predictions. For instance, in-situ monitoring of the reaction using techniques like NMR or IR spectroscopy could help identify transient intermediates.

Stereochemical Control in Thiolane Ring Formation

The thiolane ring in this compound contains a stereocenter at the C3 position. The control of stereochemistry during the synthesis is a critical challenge. The stereochemical outcome of the thiolane ring formation is often determined in the key bond-forming step of the cyclization.

Several strategies can be envisioned to achieve stereocontrol. The use of chiral starting materials, where the stereochemistry is pre-defined, is a common approach. Alternatively, asymmetric catalysis, employing a chiral catalyst to induce enantioselectivity in the ring-forming reaction, offers a more elegant solution. For example, a chiral Lewis acid or a chiral organocatalyst could be used to catalyze a stereoselective Michael addition-cyclization sequence.

The specific orientation of the substituents on the thiolane ring can significantly influence the biological activity and material properties of the final compound. Therefore, the development of synthetic methods that allow for precise control over the stereochemistry is of high importance.

Advanced Spectroscopic and Structural Characterization of N 3 Iodophenyl Thiolan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For N-(3-iodophenyl)thiolan-3-amine, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the iodophenyl ring and the aliphatic protons on the thiolan ring. The protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic current. chemicalbook.com Their splitting patterns (coupling constants) would reveal their substitution pattern (meta). The protons on the five-membered thiolan ring would appear in the more upfield aliphatic region (δ 2.0-4.0 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad signal, and its chemical shift could vary depending on the solvent and concentration. openstax.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the 3-iodophenyl group would resonate in the δ 110-150 ppm range. oup.comresearchgate.net The carbon atom directly bonded to the iodine (C-I) would be significantly influenced by the heavy atom effect. The carbons of the thiolan ring would be found in the aliphatic region (δ 25-60 ppm). chemicalbook.comchemicalbook.com The carbon atom attached to the nitrogen (C-N) is expected to be deshielded compared to the other thiolan carbons. openstax.org

Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted chemical shift (δ) ranges based on known values for similar structural motifs. Actual experimental values may vary.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H (iodophenyl) | 6.5 - 7.5 | 115 - 140 |

| Aromatic C-I (iodophenyl) | - | 90 - 100 |

| Aromatic C-N (iodophenyl) | - | 145 - 155 |

| Thiolan CH-N | 3.5 - 4.5 | 55 - 65 |

| Thiolan CH₂-S | 2.8 - 3.5 | 30 - 40 |

| Thiolan CH₂ | 2.0 - 2.8 | 35 - 45 |

| Amine N-H | Variable (e.g., 3.0 - 5.0) | - |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry would be employed to determine the precise molecular mass of this compound (C₁₀H₁₂INS). This accurate mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The presence of nitrogen would result in an odd nominal molecular weight, a principle known as the nitrogen rule. jove.com

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to provide detailed structural information. For this compound, characteristic fragmentation pathways would be expected. jove.com Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and would result in the formation of a stable iminium ion. jove.comwhitman.edu Cleavage of the thiolan ring and loss of the iodine atom are also predictable fragmentation routes. The molecular ion of aromatic amines is typically intense. whitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound

This table outlines plausible fragmentation pathways and the resulting m/z values.

| Fragment Description | Plausible m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 317 | Intact molecule |

| Loss of Iodine [M-I]⁺ | 190 | Cleavage of the C-I bond |

| Loss of thiolan ring | 229 | Cleavage of the C-N bond |

| Alpha-cleavage product | Varies | Cleavage of C-C bond adjacent to N in the thiolan ring |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A single, weak to medium band is expected in the 3300-3350 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com The C-N stretching vibration for the aromatic amine portion would appear around 1250-1335 cm⁻¹, while the aliphatic C-N stretch would be in the 1020-1250 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching would be observed above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. The C-S bond in the thiolan ring would likely show weak absorptions in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The S-S and C-S bonds, which are often weak in FT-IR, can show more prominent peaks in the Raman spectrum. researchgate.netresearchgate.net The aromatic ring vibrations would also be clearly visible. The C-I stretch typically appears as a strong band in the low-frequency region (around 500-600 cm⁻¹).

Predicted Vibrational Frequencies for this compound

This table provides expected frequency ranges for key functional groups.

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | FT-IR | 3300 - 3350 | Weak to Medium |

| Aromatic C-H Stretch | FT-IR | > 3000 | Medium |

| Aliphatic C-H Stretch | FT-IR | < 3000 | Medium to Strong |

| Aromatic C=C Stretch | FT-IR/Raman | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Aromatic) | FT-IR | 1250 - 1335 | Strong |

| C-N Stretch (Aliphatic) | FT-IR | 1020 - 1250 | Medium |

| C-S Stretch | Raman | 600 - 800 | Medium |

| C-I Stretch | Raman | 500 - 600 | Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The 3-iodophenylamine portion of the molecule constitutes the primary chromophore. Aniline (B41778) and its derivatives typically show two absorption bands: a primary band around 230-240 nm and a secondary (benzenoid) band around 280-290 nm. semanticscholar.org The presence of the iodine substituent may cause a red shift (bathochromic shift) in these absorption maxima. acs.orgresearchgate.net The thiolan ring, being saturated, does not absorb in the UV-Vis region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this method would provide definitive data on bond lengths, bond angles, and intermolecular interactions. It would confirm the geometry of the thiolan ring (e.g., envelope or twist conformation) and the planarity of the aniline portion. wikipedia.org Furthermore, it would reveal how the molecules pack in the crystal lattice, likely through hydrogen bonding involving the secondary amine (N-H···N or N-H···S) and potentially halogen bonding involving the iodine atom. acs.orgresearchgate.net

Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance, Mössbauer, Magnetic Circular Dichroism)

While techniques like NMR and mass spectrometry provide foundational structural information for this compound, other advanced spectroscopic methods could offer deeper insights into its electronic and magnetic properties. However, the application of techniques such as Electron Paramagnetic Resonance (EPR), Mössbauer spectroscopy, and Magnetic Circular Dichroism (MCD) to this specific molecule is not standard and would be contingent on specific research questions or molecular modifications.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying molecules with unpaired electrons (paramagnetic species). In its ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, it would not produce an EPR signal.

An EPR study would only become relevant under circumstances where a paramagnetic form of the molecule is generated, such as:

Oxidation: Chemical or electrochemical one-electron oxidation could form a radical cation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule, offering insights into the electronic structure of its highest occupied molecular orbital (HOMO).

Complexation with a Paramagnetic Metal Ion: If this compound were used as a ligand to coordinate with a paramagnetic metal center, EPR spectroscopy could probe the metal's electronic environment and the nature of the metal-ligand bond.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes. Its application is limited to elements that possess a Mössbauer-active isotope. For this compound, the iodine atom is, in principle, amenable to Mössbauer spectroscopy using the ¹²⁹I isotope.

A ¹²⁹I Mössbauer spectrum could provide detailed information about the electronic environment around the iodine nucleus, including:

Isomer Shift: This parameter is sensitive to the s-electron density at the nucleus and can provide information about the oxidation state and covalent character of the carbon-iodine bond.

Quadrupole Splitting: This arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. It is sensitive to the symmetry of the electron distribution around the iodine atom and can provide insights into the nature of the chemical bonding.

Despite this potential, ¹²⁹I Mössbauer spectroscopy is a specialized and less common technique, and its application to a molecule like this compound would require specific synthetic incorporation of the ¹²⁹I isotope and access to specialized equipment.

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy measures the difference in the absorption of left and right circularly polarized light by a sample in a magnetic field. It is a powerful tool for probing the electronic structure of molecules, particularly their excited states.

For a diamagnetic molecule like this compound, the MCD spectrum would consist of so-called "A" and "B" terms, which arise from the splitting of degenerate excited states and the mixing of electronic states by the magnetic field, respectively. An MCD spectrum could complement the standard UV-Vis absorption spectrum by:

Resolving overlapping electronic transitions.

Helping to assign the symmetry of the electronic states involved in the transitions.

The interpretation of the MCD spectrum would focus on the π-π* transitions of the iodophenyl ring and how they are perturbed by the thiolan-3-amine (B18485) substituent.

Data Availability

As of the current literature, specific experimental data from EPR, Mössbauer, or MCD studies on this compound are not available. The discussion above outlines the theoretical potential of these techniques. Further research would be required to generate and analyze such data.

Computational Chemistry and Molecular Modeling of N 3 Iodophenyl Thiolan 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a foundational approach to understanding the electronic properties of N-(3-iodophenyl)thiolan-3-amine. These calculations could provide insights into the molecule's stability, reactivity, and electronic distribution. A typical study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

A crucial aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. biomedres.usmasterorganicchemistry.com A smaller gap generally suggests higher reactivity. biomedres.us For this compound, the distribution of the HOMO and LUMO across the phenyl ring, the iodine atom, the thiolane ring, and the amine group would reveal the most probable sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for HOMO-LUMO Analysis: This table is for illustrative purposes only, as no specific data exists for this compound.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Calculating the distribution of electron density across the atoms of this compound, often using methods like Mulliken population analysis, would provide insight into its electrostatic properties. This would identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), further predicting sites of interaction with other molecules. The electronegative iodine and nitrogen atoms would be expected to carry partial negative charges.

Hypothetical Data Table for Mulliken Charges: This table is for illustrative purposes only, as no specific data exists for this compound.

| Atom | Hypothetical Mulliken Charge |

|---|---|

| I | -0.25 |

| N | -0.45 |

| S | -0.15 |

| C (attached to I) | +0.10 |

| C (attached to N) | +0.20 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be used to explore the conformational flexibility of this compound over time. youtube.com This technique simulates the movement of atoms and molecules, providing a dynamic picture of the compound's behavior. For this molecule, MD simulations would be particularly useful in understanding the flexibility of the thiolane ring and the rotational freedom around the C-N bond connecting the phenyl ring to the amine group. This would reveal the most stable and frequently adopted conformations in different environments (e.g., in a solvent or in a protein binding site).

Docking Studies for Ligand-Target Interactions

Should a biological target for this compound be identified, molecular docking studies would be instrumental in predicting its binding mode and affinity. Docking algorithms would place the molecule into the active site of a target protein, and scoring functions would estimate the strength of the interaction. nih.govnih.govmdpi.com These studies would elucidate key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues.

Virtual Screening and De Novo Design Approaches for Analogues

If this compound were found to have interesting biological activity, computational techniques like virtual screening and de novo design could be employed to discover or create analogues with improved properties. Virtual screening would involve computationally testing a large library of existing compounds for their ability to bind to a specific target. De novo design, on the other hand, would involve computationally building new molecules from scratch that are predicted to have high affinity and selectivity for the target.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule. For this compound, it would be possible to calculate its expected NMR (Nuclear Magnetic Resonance) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra could then be compared with experimental data to confirm the molecule's structure and provide a more detailed understanding of its electronic and vibrational properties.

Structure Activity Relationship Sar Studies of N 3 Iodophenyl Thiolan 3 Amine Derivatives

Design Principles for Structural Modification

The design of derivatives of a lead compound like N-(3-iodophenyl)thiolan-3-amine is guided by several established medicinal chemistry principles. The primary goal is to enhance desired properties such as target affinity, selectivity, and pharmacokinetic profile while minimizing off-target effects and toxicity. Key strategies for structural modification include:

Substituent Modification on the Aromatic Ring: Introducing various functional groups at different positions on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions.

Isosteric and Bioisosteric Replacements: Replacing certain atoms or groups with others that have similar physical or chemical properties can improve metabolic stability or binding interactions. For instance, the iodine atom could be replaced with other halogens (Br, Cl, F) or a cyano group.

Scaffold Hopping: Replacing the thiolane or phenyl ring with other cyclic or heterocyclic structures to explore new chemical space and potentially discover novel binding modes.

Conformational Restriction: Introducing elements that reduce the flexibility of the molecule, such as double bonds or additional rings, can lock the molecule into a more bioactive conformation, leading to increased potency.

Linker Modification: Altering the length, flexibility, or chemical nature of the amine linker can optimize the spatial orientation of the key pharmacophoric elements.

These design principles are systematically applied to generate a library of analogs, which are then evaluated to build a comprehensive SAR profile.

Impact of Aromatic Substituents on Activity Profile (e.g., Iodine Position and Nature)

The nature and position of substituents on the phenyl ring of N-phenylthiolan-3-amine derivatives are critical determinants of their biological activity. The iodine atom in this compound, for example, can significantly influence the compound's properties.

Position of the Substituent: The position of a substituent (ortho, meta, or para) on the aniline (B41778) ring can drastically alter a compound's activity. For many biologically active anilines, moving a substituent can change its interaction with the target protein. For instance, in a series of 1-phenyl-benzazepines, halogen substituents at the ortho position of the phenyl ring were found to modulate affinity for dopamine (B1211576) receptors. nih.gov Similarly, studies on substituted anilines have shown that the position of substitution significantly affects lipophilicity and, consequently, biological activity. nih.gov For N-(iodophenyl)thiolan-3-amine, the activity profile of the 2-iodo and 4-iodo isomers would be expected to differ from the 3-iodo parent compound due to altered steric and electronic interactions with the target.

Nature of the Substituent: Replacing the iodine atom with other halogens (Fluorine, Chlorine, Bromine) or other functional groups can have a profound impact. Halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance ligand-receptor binding. researchgate.net The strength of this interaction often correlates with the size of the halogen (I > Br > Cl > F). researchgate.net Furthermore, electron-withdrawing or electron-donating substituents can alter the pKa of the amine and the electronic character of the aromatic ring, influencing binding affinity and metabolic stability. nih.gov

To illustrate this, the following table presents hypothetical data based on common SAR trends for aromatic amines, showing how changes in the substituent on the phenyl ring might affect biological activity.

| Compound | Aromatic Substituent (Position) | Relative Activity (Illustrative) |

| 1 | 3-Iodo | 1.0 |

| 2 | 2-Iodo | 0.7 |

| 3 | 4-Iodo | 1.2 |

| 4 | 3-Bromo | 0.9 |

| 5 | 3-Chloro | 0.6 |

| 6 | 3-Fluoro | 0.3 |

| 7 | 3-Methyl | 0.5 |

| 8 | 3-Methoxy | 0.4 |

This data is illustrative and not based on experimental results for this compound.

Role of Thiolane Ring Conformation and Substitution

The thiolane ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The specific conformation adopted can influence the orientation of the N-arylamine substituent. Substituents on the thiolane ring itself would further impact its preferred conformation and could introduce new points of interaction with a receptor. For example, in substituted cyclohexanes, a bulkier substituent generally prefers an equatorial position to minimize steric hindrance. libretexts.org A similar principle would apply to substituted thiolanes, where the conformational equilibrium would be shifted, potentially altering the biological activity.

Significance of the Amine Linker in Molecular Recognition

The amine linker connecting the phenyl ring and the thiolane moiety is a key structural element. Its primary role is to correctly position the two flanking groups in the binding pocket of the target protein. The nitrogen atom of the amine is often a critical site for interaction, typically forming a hydrogen bond with an acidic residue (like aspartic or glutamic acid) in the receptor. nih.govvu.nl

The properties of this linker can be modulated in several ways:

Acidity/Basicity: The pKa of the amine can be fine-tuned by the electronic nature of the aromatic substituents. This can affect the strength of ionic or hydrogen bonding interactions.

N-Substitution: Introducing substituents on the nitrogen atom (e.g., N-methylation) can alter its hydrogen-bonding capacity and introduce steric bulk, which can probe the size and shape of the binding pocket.

Flexibility: The linker's flexibility is crucial. While some flexibility is necessary for the molecule to adopt an optimal binding conformation, excessive flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable. Studies on various molecular scaffolds have shown that linker rigidity can be a key factor in improving affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. wikipedia.org For a series of this compound derivatives, a QSAR model could be developed to predict the activity of novel, unsynthesized analogs.

The general form of a QSAR model is: Activity = f (Molecular Descriptors)

Where "Activity" is a quantitative measure of the biological effect (e.g., IC₅₀ or Kᵢ), and "Molecular Descriptors" are numerical representations of the physicochemical properties of the molecules. These descriptors can be categorized as:

Electronic: (e.g., Hammett constants, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule. nih.govoup.com

Steric: (e.g., molecular volume, surface area, Taft steric parameters) which describe the size and shape of the molecule.

Hydrophobic: (e.g., LogP, LogD) which quantify the molecule's lipophilicity.

Topological: (e.g., connectivity indices) which describe the branching and connectivity of the atoms.

A hypothetical QSAR equation for a series of N-arylthiolan-3-amine derivatives might look like this:

pIC₅₀ = c₀ + c₁(LogP) - c₂(LogP)² + c₃(σ) + c₄(Es)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the partition coefficient, σ is the Hammett electronic parameter, and Es is the Taft steric parameter. The coefficients (c₀, c₁, etc.) are determined through statistical regression analysis.

Below is an illustrative table of descriptors that would be used in a QSAR study of this compound analogs.

| Compound | Aromatic Substituent | pIC₅₀ (Experimental) | LogP (Calculated) | Hammett σ (Calculated) | Steric (Es) (Calculated) |

| 1 | 3-Iodo | 6.5 | 3.8 | 0.35 | -0.20 |

| 2 | 3-Bromo | 6.3 | 3.6 | 0.39 | -0.16 |

| 3 | 3-Chloro | 6.0 | 3.4 | 0.37 | -0.07 |

| 4 | 3-Fluoro | 5.7 | 2.9 | 0.34 | 0.00 |

| 5 | 3-Methyl | 5.9 | 3.2 | -0.07 | -1.24 |

| 6 | 3-H | 5.5 | 2.7 | 0.00 | 0.00 |

This data is illustrative and not based on experimental results for this compound.

Such models, once validated, can be powerful tools for prioritizing the synthesis of new derivatives with potentially higher activity, thereby accelerating the drug discovery process. nih.gov

Biological and Mechanistic Studies of N 3 Iodophenyl Thiolan 3 Amine in Vitro Research Focus

Molecular Target Identification and Validation:

Proteomics Approaches

Initial broader searches yielded information on related but structurally distinct compounds, such as N-(3-iodophenyl)trozamicol, an inhibitor of the vesicular acetylcholine (B1216132) transporter, and various N-phenyl-substituted compounds investigated as enzyme inhibitors. However, none of the retrieved literature specifically mentioned or provided data for a compound with the N-(3-iodophenyl)thiolan-3-amine structure.

Subsequent, more precise searches using the exact chemical name in conjunction with terms like "antimicrobial," "enzyme inhibition," "cellular pathway," "molecular target," and "proteomics" also failed to return any relevant scientific studies.

This lack of available data prevents the creation of a scientifically accurate article detailing the biological and mechanistic profile of this compound. The scientific community has not, to date, published any research that would fulfill the specific sections and subsections of the requested article. Therefore, no data tables or detailed research findings can be generated for this compound.

Mechanistic Elucidation of Biological Actions

No information is available regarding the mechanisms through which this compound may exert biological effects.

Binding Mode Analysis

There are no studies detailing how this compound interacts with biological targets at a molecular level. Research into its binding affinity, specific receptor or enzyme interactions, and the structural basis for any such interactions is not present in the current body of scientific literature.

Cellular Accumulation and Localization Studies

Data concerning the uptake and distribution of this compound within cells is not available. Studies investigating its ability to cross cell membranes, its accumulation in specific organelles, and its subcellular localization have not been published.

Biochemical Pathway Interrogation

There is no evidence from in vitro studies to suggest that this compound modulates any specific biochemical pathways. Research investigating its effects on signaling cascades, metabolic pathways, or other cellular processes has not been documented.

Derivatization Strategies and Applications for N 3 Iodophenyl Thiolan 3 Amine

Synthetic Derivatization for Structure-Activity Relationship (SAR) Exploration

The inherent reactivity of the secondary amine in N-(3-iodophenyl)thiolan-3-amine makes it a prime target for synthetic derivatization aimed at exploring structure-activity relationships (SAR). By systematically modifying this functional group, researchers can probe the molecular interactions that govern the biological activity of its analogs. A common derivatization strategy involves the acylation of the amine with various acyl chlorides or the installation of a tert-butoxycarbonyl (Boc) protecting group.

These modifications allow for the systematic exploration of how different substituents at the amine position influence the compound's binding affinity and efficacy at its biological target. For instance, the introduction of bulky or electronically diverse groups can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

A key application of these derivatized compounds is in the development of radioligands for positron emission tomography (PET) imaging. The aryl iodide moiety provides a convenient site for introducing a radiolabel, such as iodine-123, iodine-125, or a precursor for carbon-11 (B1219553) or fluorine-18 (B77423) labeling. The nature of the substituent on the amine can then be correlated with the resulting radioligand's target affinity and in vivo performance.

| Derivative | Modification | Application |

| N-Boc-N-(3-iodophenyl)thiolan-3-amine | Addition of a tert-butoxycarbonyl (Boc) group to the amine | Intermediate for further synthesis and SAR studies |

| Acylated derivatives | Acylation of the amine with various acyl chlorides | Exploration of steric and electronic effects on biological activity |

Analytical Derivatization for Enhanced Detection and Quantification

The secondary amine of this compound also presents an opportunity for analytical derivatization, which is crucial for improving its detection and quantification in complex biological matrices.

To enhance the sensitivity of detection, particularly in mass spectrometry-based methods, amine-specific labeling reagents can be employed. These reagents react with the secondary amine to introduce a tag that improves ionization efficiency or provides a unique mass signature. For example, reagents that introduce a permanently charged quaternary ammonium (B1175870) group can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS).

Imaging mass spectrometry (IMS) is a powerful technique that allows for the spatial mapping of molecules within tissue sections. Derivatization of this compound and its analogs with charge-carrying tags can be instrumental in enhancing their detection by IMS. This approach has been successfully used to visualize the distribution of related compounds in brain tissue, providing valuable insights into their target engagement and regional accumulation. The increased ionization efficiency afforded by the derivatizing agent allows for lower limits of detection and clearer images of the compound's distribution.

In liquid chromatography (LC), the chromatographic behavior of this compound can be modulated through derivatization. By introducing moieties that alter the compound's polarity or hydrophobicity, its retention time can be shifted, enabling better separation from interfering substances in a sample. This is particularly important when analyzing complex mixtures such as blood plasma or brain homogenates.

Derivatization for Chemical Probe Development

The dual functionality of this compound, with its reactive amine and aryl iodide, makes it an excellent starting point for the development of chemical probes. These probes are essential tools for studying biological systems.

The aryl iodide can be utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, to introduce a variety of functional groups. These can include fluorophores for fluorescence imaging, biotin (B1667282) tags for affinity purification, or photoreactive groups for photoaffinity labeling studies.

Advanced Analytical Methodologies for N 3 Iodophenyl Thiolan 3 Amine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-(3-iodophenyl)thiolan-3-amine. Its high resolution and sensitivity make it ideal for purity assessment and separation from related substances and impurities. A validated HPLC method is essential for ensuring the quality and consistency of the compound in research applications.

A typical HPLC method for an aromatic amine like this compound would involve a reversed-phase column, such as an octadecylsilane (B103800) (C18) column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed to achieve optimal separation. A Photo Diode Array (PDA) detector is often used as it can provide spectral information, aiding in peak identification and purity assessment.

While a specific validated method for this compound is not widely published, a method validated for similar aromatic amines, such as aminonitrophenols, can provide a strong starting point for method development. pom.go.id For instance, a study on the isomers of aminonitrophenol utilized a C18 column with a mobile phase of acetonitrile and an acetic buffer (pH 5.9) in a 20:80 ratio, demonstrating good separation and validation parameters. pom.go.id

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Setting |

|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | Photo Diode Array (PDA) |

| Injection Volume | 20 µL |

This table is based on a method for aminonitrophenols and serves as a potential starting point for this compound analysis. pom.go.id

Method validation would involve assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable and fit for its intended purpose. pom.go.id

Gas Chromatography (GC) Coupled Techniques

For volatile and thermally stable compounds, or those that can be made so through derivatization, Gas Chromatography (GC) offers high resolution and is often coupled with mass spectrometry (MS) for definitive identification and quantification. While direct analysis of aromatic amines by GC can be challenging due to their polarity and potential for peak tailing, derivatization can overcome these issues. h-brs.de

A promising approach for this compound involves derivatization to a less polar and more volatile compound. One such method is the conversion of the aromatic amine to its corresponding iodobenzene (B50100) derivative, which can then be sensitively analyzed by GC with an electron-capture detector (ECD) or MS. nih.gov A study on the analysis of 56 aromatic amines utilized this derivatization strategy, achieving separation of at least 30 compounds in a single 30-minute run. nih.gov

More advanced GC-MS techniques, such as GC-tandem mass spectrometry (GC-MS/MS), offer enhanced selectivity and sensitivity, which is particularly useful for analyzing trace levels of the compound in complex matrices. nih.gov A comparative study on iodinated derivatives of aromatic amines highlighted the effectiveness of different ionization modes, including electron ionization (EI) and negative chemical ionization (NCI), with NCI-MS showing excellent limits of detection for iodinated compounds. nih.gov

Table 2: Exemplary GC-MS Parameters for Iodinated Aromatic Amine Analysis

| Parameter | Setting |

|---|---|

| GC Column | Rxi-5Sil MS, 30 m x 0.25 mm x 0.25 µm |

| Injector Temperature | 280°C |

| Oven Program | Initial 50°C, ramp to 300°C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| MS Acquisition Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS |

This table is based on methods for the analysis of iodinated derivatives of aromatic amines and can be adapted for this compound. nih.gov

Electrophoretic Methods

Capillary electrophoresis (CE) presents a powerful alternative to chromatography for the separation of charged species. Aromatic amines like this compound can be analyzed by CE due to the basic nature of the amine group, which can be protonated in an acidic buffer to form a cation.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in an electric field. For aromatic amines, separation is typically achieved at a low pH. nih.gov Detection can be accomplished using various methods, including UV-Vis spectrophotometry. For enhanced sensitivity and selectivity, amperometric detection at a carbon disk electrode can be employed. nih.gov This method has been successfully used to separate various aromatic amines in water samples. nih.gov

Another approach involves derivatization of the amine with a fluorescent tag, such as fluorescamine, followed by separation using Micellar Electrokinetic Chromatography (MEKC) and fluorescence detection. nih.govaminer.org This technique offers high separation efficiency and short analysis times. nih.gov

Table 3: Potential Capillary Electrophoresis Conditions for Aromatic Amine Analysis

| Parameter | CZE with Amperometric Detection | MEKC with Fluorescence Detection |

|---|---|---|

| Capillary | Fused silica | Fused silica |

| Buffer | 0.16 mol/L Na₂HPO₄-citric acid (pH 4.6) | Buffer containing micelles (e.g., SDS) |

| Separation Voltage | Optimized for separation | Optimized for separation |

| Detection | Amperometric at carbon disk electrode | Fluorescence (after derivatization) |

This table outlines general conditions based on published methods for aromatic amines. nih.govnih.gov

Imaging Mass Spectrometry (IMS) for Spatial Localization

Imaging Mass Spectrometry (IMS) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.gov This is particularly valuable in understanding the distribution of a compound like this compound within a biological system. Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common ionization source used in IMS for small molecules. nih.gov

The analysis of small molecules by MALDI-IMS can be challenging due to interference from the matrix in the low mass range. rsc.org To overcome this, specific matrices or combinations of matrices are being developed. For instance, a combination of 3-hydroxycoumarin (B191489) (3-HC) and 6-aza-2-thiothymine (B1226071) (ATT) has been shown to be effective for ionizing small molecules, including drugs and amino acids. rsc.orgbohrium.com

For amine-containing compounds, derivatization can improve sensitivity and specificity in MALDI-IMS. Chemical derivatization can be performed directly on the tissue section before matrix application. This approach not only enhances the signal of the target analyte but can also help in distinguishing it from isobaric interferences. nih.gov

Table 4: Key Considerations for IMS of this compound

| Aspect | Consideration |

|---|---|

| Ionization Technique | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Matrix Selection | A matrix suitable for small molecule analysis (e.g., a combination of 3-HC and ATT) |

| Sample Preparation | Thin tissue sections mounted on a conductive slide. Potential on-tissue derivatization to enhance amine signal. |

| Instrumentation | A MALDI-TOF (Time-of-Flight) or MALDI-FT-ICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometer. |

| Data Analysis | Generation of ion density maps to visualize the spatial distribution of the m/z corresponding to this compound or its derivative. |

This table summarizes general strategies for the IMS analysis of small amine-containing molecules. rsc.orgbohrium.comnih.gov

Future Research Directions and Translational Perspectives Academic Focus

Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of N-(3-iodophenyl)thiolan-3-amine would be a critical step in optimizing its potential therapeutic properties. This process would involve systematic modifications of its core structure to explore and enhance its structure-activity relationship (SAR).

Key areas for modification would likely include:

The Iodophenyl Group: The iodine atom on the phenyl ring is a key feature. Its position (meta) and its identity as a halogen suggest it could be involved in halogen bonding or could serve as a handle for further chemical modifications, such as cross-coupling reactions to introduce diverse substituents. Future analogues might explore moving the iodine to the ortho or para positions, or replacing it with other halogens (bromine, chlorine, fluorine) to modulate electronic and steric properties.

The Thiolan Ring: The saturated sulfur-containing ring could be altered to investigate the impact of ring size and conformation on biological activity. This could involve synthesizing analogues with thiacyclohexane or other heterocyclic systems. The sulfur atom itself could be oxidized to a sulfoxide (B87167) or sulfone to explore changes in polarity and hydrogen bonding capacity.

The Amine Group: The secondary amine is a likely point for interaction with biological targets. Introducing substituents on the nitrogen atom could modulate basicity, lipophilicity, and steric bulk, all of which can profoundly affect target binding and pharmacokinetic properties.

The synthesis of these analogues would likely follow established synthetic routes for substituted heterocyclic amines.

Advanced Mechanistic Investigations

A deep understanding of the molecular mechanism of action of this compound is fundamental for its development as a therapeutic agent. Given the initial indication of activity against HIV reverse transcriptase, investigations would logically start there.

Advanced techniques that could be employed include:

Target Deconvolution: If the precise molecular target is unconfirmed, techniques such as affinity chromatography using a derivatized version of the compound, or proteomic approaches like thermal proteome profiling (TPP), could be used to identify its binding partners within the cell.

Enzymatic Assays: Detailed kinetic studies with purified HIV reverse transcriptase would be essential to confirm inhibition and to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Structural Biology: X-ray crystallography or cryo-electron microscopy (cryo-EM) of the compound in complex with its target protein would provide invaluable atomic-level insights into the binding mode, guiding the rational design of more potent and selective analogues.

Cellular Assays: A battery of cell-based assays would be necessary to understand the compound's effects on viral replication, cytotoxicity, and its impact on various cellular signaling pathways.

Development of this compound as a Chemical Probe for Biological Systems

A well-characterized molecule like this compound could be developed into a chemical probe to study biological systems. This would involve the synthesis of derivatives that can be used to identify and validate its biological target(s).

Strategies for developing chemical probes include:

Biotinylation: Attaching a biotin (B1667282) tag to a non-critical position of the molecule would allow for its use in pull-down assays to isolate its binding partners from cell lysates.

Fluorescent Labeling: The incorporation of a fluorescent dye would enable the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using techniques like fluorescence microscopy.

Photo-affinity Labeling: Introducing a photo-reactive group would allow for the formation of a covalent bond between the compound and its target upon UV irradiation, facilitating target identification.

The successful development of such probes would not only confirm the molecular target of this compound but also provide valuable tools for studying the biology of that target.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. chem960.comchemsrc.com These computational tools could be applied to the development of this compound in several ways.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be built using data from a library of synthesized analogues. These models can predict the biological activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design novel molecules from scratch that are predicted to be active against a specific target. These models could be trained on the structural features of this compound and other known inhibitors of its target to generate new and diverse chemical scaffolds.

ADMET Prediction: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This can help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

The integration of these computational approaches would enable a more efficient and data-driven optimization of this compound and its analogues.

Q & A

Q. What are the most reliable synthetic routes for preparing N-(3-iodophenyl)thiolan-3-amine, and how can reaction efficiency be quantified?

- Methodological Answer : A common approach involves coupling 3-iodoaniline with thiolan-3-amine derivatives under Buchwald-Hartwig amination conditions. Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with Xantphos ligands for C–N bond formation.

- Solvent optimization : Use toluene or dioxane at reflux (80–110°C) for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

- Yield quantification : Typical yields range from 45–65%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm aromatic proton environments and amine connectivity.

- X-ray crystallography : Single-crystal analysis resolves iodine substitution patterns and non-covalent interactions (e.g., C–I···π contacts).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 318.02).

- Comparative analysis : Cross-reference spectral data with structurally analogous compounds like N-(3-chlorophenyl)thiazol-2-amine .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal stability : Decomposition observed above 150°C (TGA analysis). Store at –20°C in amber vials.

- Light sensitivity : Iodine substituents increase susceptibility to photodegradation; use inert atmospheres (N₂ or Ar) for long-term storage.

- Solvent compatibility : Stable in DMSO and ethanol for >6 months; avoid aqueous buffers with pH <5 due to amine protonation .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

- Methodological Answer :

- Liquid-liquid extraction : Separate unreacted 3-iodoaniline using dichloromethane/water phases.

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to resolve mono-iodinated vs. di-iodinated impurities.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity (confirmed by melting point analysis) .

Q. How can researchers prepare analytical standards of this compound for quantitative studies?

- Methodological Answer :

- Calibration curves : Dissolve purified compound in DMSO to create 0.1–10 mM stock solutions.

- UV-Vis validation : Measure absorbance at λmax 275 nm (ε ≈ 4500 M⁻¹cm⁻¹) for concentration verification.

- QC protocols : Perform triplicate HPLC runs (C18 column, acetonitrile/water mobile phase) to ensure batch consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the regioselectivity of iodine incorporation in this compound?

- Methodological Answer :

- Catalyst screening : Test Pd(0)/Pd(II) systems with electron-deficient ligands to favor para-substitution.

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, reducing ortho-substitution byproducts .

Q. What mechanistic insights explain contradictory yields reported for this compound synthesis across studies?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to detect iodinated dimers or oxidative coupling products.

- Oxygen sensitivity : Trace O₂ in reaction vessels can deactivate Pd catalysts; employ Schlenk-line techniques.

- Substrate ratios : Excess 3-iodoaniline (>1.2 eq.) suppresses amine dimerization but may increase halogen exchange side reactions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to evaluate C–I bond dissociation energies.

- Transition-state analysis : Simulate Suzuki-Miyaura coupling pathways to identify steric hindrance from the thiolan ring.

- Solvent modeling : COSMO-RS simulations predict solvation effects on reaction activation barriers .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned crystals : Use PLATON’s TWINABS to refine data from non-merohedral twins.

- Thermal parameters : Apply anisotropic displacement models for iodine atoms to reduce R-factor errors.

- Comparative databases : Cross-validate bond lengths with Cambridge Structural Database entries for similar iodophenyl amines .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?

- Methodological Answer :

- Enzyme selection : Target kinases (e.g., EGFR) due to the compound’s structural resemblance to ATP-competitive inhibitors.

- Assay design : Use fluorescence polarization (FP) with FITC-labeled ATP analogs to measure IC₅₀ values.

- Control experiments : Include 3-iodoaniline and thiolan-3-amine as negative controls to isolate pharmacophore effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.